Diethyl 2-({5-[2-(methoxycarbonyl)-3-thienyl]-2-furyl}methylene)malonate
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Overview
Description
Diethyl 2-({5-[2-(methoxycarbonyl)-3-thienyl]-2-furyl}methylene)malonate is a complex organic compound with a unique structure that combines a furan ring, a thiophene ring, and a malonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-({5-[2-(methoxycarbonyl)-3-thienyl]-2-furyl}methylene)malonate typically involves the condensation of diethyl malonate with an appropriate aldehyde or ketone derivative. The reaction is often catalyzed by a base such as sodium ethoxide or potassium tert-butoxide. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like ethanol or toluene to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-({5-[2-(methoxycarbonyl)-3-thienyl]-2-furyl}methylene)malonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
Diethyl 2-({5-[2-(methoxycarbonyl)-3-thienyl]-2-furyl}methylene)malonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of diethyl 2-({5-[2-(methoxycarbonyl)-3-thienyl]-2-furyl}methylene)malonate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophiles. This reactivity is crucial for its role in organic synthesis and potential biological activities.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but lacking the furan and thiophene rings.
Dimethyl 2-({5-[2-(methoxycarbonyl)-3-thienyl]-2-furyl}methylene)malonate: A similar compound with methyl esters instead of ethyl esters.
Uniqueness
Diethyl 2-({5-[2-(methoxycarbonyl)-3-thienyl]-2-furyl}methylene)malonate is unique due to its combination of furan and thiophene rings, which impart distinct electronic and steric properties. These features make it a valuable compound for the synthesis of complex organic molecules and the exploration of new chemical reactions.
Properties
IUPAC Name |
diethyl 2-[[5-(2-methoxycarbonylthiophen-3-yl)furan-2-yl]methylidene]propanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O7S/c1-4-23-16(19)13(17(20)24-5-2)10-11-6-7-14(25-11)12-8-9-26-15(12)18(21)22-3/h6-10H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSKTWLJWAQFHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(O1)C2=C(SC=C2)C(=O)OC)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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